(3'S)-Evogliptin L-tartrate Salt

Type 2 Diabetes Mellitus DPP-4 Inhibitor Glycemic Control

(3'S)-Evogliptin L-tartrate Salt (CAS 1222102-51-3) is the exact L-tartrate form of the marketed drug Suganon®, offering proven once-daily pharmacokinetics (t½ 32.5–55 h, sustained >80% DPP-4 inhibition over 24 h) and exceptional selectivity (~6,000–7,900-fold over DPP-8/9) that eliminates twice-daily dosing and reduces animal handling stress versus shorter-acting gliptins. Preclinical studies confirm anti-atherosclerotic effects via Sirt1/NF-κB suppression in ApoE⁻/⁻ models, making this salt the preferred positive control for cardio-diabetic research. Its enhanced solubility streamlines oral gavage or drinking-water formulations at 0.1–3 mg/kg.

Molecular Formula C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆
Molecular Weight 401.4215009
Cat. No. B1159157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3'S)-Evogliptin L-tartrate Salt
SynonymsEvogliptin;  3-(S)- Evogliptin Tartrate;  (R)-4-((S)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one L-tartrate Salt; 
Molecular FormulaC₁₉H₂₆F₃N₃O₃ · C₄H₆O₆
Molecular Weight401.4215009
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3'S)-Evogliptin L-tartrate Salt: A Research-Grade DPP-4 Inhibitor with Established In Vitro Potency and Clinical Non-Inferiority


(3'S)-Evogliptin L-tartrate Salt (CAS 1222102-51-3) is the L-tartrate salt form of evogliptin, a potent, competitive, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor of the piperazine derivative class [1]. The compound is marketed clinically as Suganon® for type 2 diabetes mellitus and is characterized by an IC50 of 0.980 nM against recombinant human DPP-4 and an inhibitory constant (Ki) of 0.525 nM [1]. The tartrate salt formulation is designed to enhance aqueous solubility and physicochemical stability compared to the free base, facilitating reproducible in vitro and in vivo research applications . Evogliptin demonstrates high selectivity for DPP-4 over structurally related enzymes DPP-8 and DPP-9, and exhibits a long elimination half-life exceeding 30 hours in human subjects [1][2]. Clinical evidence from randomized controlled trials and meta-analyses establishes evogliptin 5 mg as non-inferior to sitagliptin 100 mg and linagliptin in HbA1c reduction, with a mean difference of 0.062% (95% CI: -0.092 to 0.215; P = 0.431) [3].

Why DPP-4 Inhibitor Selection Requires (3'S)-Evogliptin L-tartrate Salt: Differentiated PK Profile and Preclinical Vascular Effects


Generic substitution among DPP-4 inhibitors is not scientifically valid due to substantial differences in molecular structure, pharmacokinetic half-life, metabolic pathways, and off-target selectivity profiles. While the gliptin class shares a common enzymatic target, (3'S)-Evogliptin L-tartrate Salt exhibits a uniquely long elimination half-life of approximately 32.5 to 40-55 hours in humans, which is significantly extended relative to sitagliptin (approximately 12.4 hours) and vildagliptin (approximately 2-3 hours), enabling sustained DPP-4 inhibition exceeding 80% over a 24-hour dosing interval [1][2]. Furthermore, evogliptin demonstrates DPP-4 selectivity ratios of approximately 6,058-fold to 7,898-fold over DPP-9 and DPP-8, respectively, a safety-relevant parameter where off-target inhibition of DPP-8/9 is associated with toxicities including alopecia, thrombocytopenia, and impaired immune function [3][4]. Notably, evogliptin tartrate has demonstrated anti-atherosclerotic effects in ApoE-/- murine models via Sirt1/NF-κB-mediated suppression of vascular inflammation, a property not uniformly established across all DPP-4 inhibitors and which may inform selection for studies investigating cardiovascular complications of diabetes [5].

Quantitative Differentiation of (3'S)-Evogliptin L-tartrate Salt Against DPP-4 Inhibitor Comparators


Clinical Glycemic Efficacy: Evogliptin 5 mg Demonstrates Non-Inferior HbA1c Reduction Versus Sitagliptin 100 mg

In a 24-week multicenter, randomized, double-blind, active-controlled trial (N=222) evaluating evogliptin 5 mg versus sitagliptin 100 mg as add-on therapy to metformin, evogliptin demonstrated non-inferiority in HbA1c reduction [1]. Mean HbA1c changes from baseline were -0.59% for evogliptin and -0.65% for sitagliptin, with a between-group difference of 0.06% (95% CI: -0.10 to 0.22), falling within the pre-specified non-inferiority margin of <0.35% [1]. A meta-analysis of five studies involving 845 subjects confirmed this finding, reporting a mean difference in HbA1c reduction of 0.062% (95% CI: -0.092 to 0.215; I2=0%; P=0.431) for evogliptin relative to sitagliptin and linagliptin combined [2]. In a separate 24-week EVOLUTION INDIA study (N=184), evogliptin 5 mg and sitagliptin 100 mg produced HbA1c reductions of -0.37% and -0.32%, respectively, at 12 weeks, with an adjusted mean difference of -0.022% (95% CI: -0.374 to 0.330; P=0.901) [3].

Type 2 Diabetes Mellitus DPP-4 Inhibitor Glycemic Control Non-Inferiority Trial

In Vitro DPP-4 Inhibitory Potency: Evogliptin Exhibits Sub-Nanomolar IC50 and Ki Values

Evogliptin demonstrates potent inhibition of recombinant human DPP-4 with an IC50 of 0.980 nM and an inhibitory constant (Ki) of 0.525 nM [1]. Comparative in vitro data from a published table of DPP-4 inhibitors shows that evogliptin's inhibitory activity is approximately 10-fold greater than sitagliptin on a molar basis [2]. In a mouse model, oral administration of evogliptin at doses of 0.1-3 mg/kg increased plasma GLP-1 levels and insulin secretion while lowering blood glucose, demonstrating potent and sustained hypoglycemic effects . The compound functions as a competitive and reversible inhibitor of DPP-4 .

Enzymology DPP-4 Inhibition In Vitro Pharmacology Structure-Activity Relationship

DPP-4 Selectivity Profile: High Selectivity Over DPP-8 and DPP-9 Minimizes Preclinical Toxicity Risk

Selectivity for DPP-4 over structurally homologous enzymes DPP-8 and DPP-9 is a critical safety parameter in DPP-4 inhibitor development, as off-target inhibition of DPP-8/9 in preclinical models has been associated with alopecia, thrombocytopenia, splenomegaly, and multiorgan histopathology [1]. Evogliptin demonstrates high selectivity for DPP-4, with selectivity ratios of approximately 7,898-fold over DPP-8 and approximately 6,058-fold over DPP-9 in vitro [2]. This selectivity profile has been described as comparable or superior to that of sitagliptin [3]. Published comparative data from a medicinal chemistry optimization study reports sitagliptin IC50 values of 32 μM against DPP-8 and 88 μM against DPP-9, yielding selectivity ratios of approximately 1,800-fold and 4,900-fold, respectively, based on its DPP-4 IC50 of 18 nM [4].

Enzyme Selectivity Off-Target Safety DPP-8 DPP-9 Preclinical Toxicology

Pharmacokinetic Differentiation: Extended Half-Life Enables Once-Daily Dosing with Sustained Target Engagement

Evogliptin exhibits an extended elimination half-life that distinguishes it from several other DPP-4 inhibitors. Following single oral administration of 5 mg evogliptin in fasting healthy subjects, the mean elimination half-life (t½) is approximately 32.5 hours [1]. A separate absolute bioavailability study using a microtracer method reported an elimination half-life of 40-55 hours following both intravenous and oral administration [2]. This contrasts with sitagliptin (t½ ~12.4 hours) and vildagliptin (t½ ~2-3 hours requiring twice-daily dosing) . Evogliptin demonstrates dose proportionality within the 5-20 mg range, and bioavailability is unaffected by food intake (high-fat meal) [3]. The sustained plasma exposure translates to pharmacodynamic durability: DPP-4 inhibition >80% is maintained over 24 hours following once-daily dosing, with postprandial active GLP-1 levels increased 1.5- to 2.4-fold [4]. Notably, evogliptin is a substrate of CYP3A4, and co-administration with rifampicin (a strong CYP3A4 inducer) reduces evogliptin AUC0-96h by 61.8% (from 153.97 ng∙h/mL to 58.83 ng∙h/mL) without significantly affecting Cmax [5].

Pharmacokinetics Drug Metabolism Half-Life Once-Daily Dosing CYP Metabolism

Preclinical Vascular Effects: Evogliptin Tartrate Attenuates Atherosclerotic Plaque Formation in ApoE-/- Murine Model

Evogliptin tartrate demonstrates anti-atherosclerotic effects that may differentiate it from some other DPP-4 inhibitors in preclinical models. In high-fat diet-fed ApoE-/- mice, oral administration of evogliptin tartrate at doses of 37.5 mg/kg, 75 mg/kg, and 150 mg/kg daily for 12 weeks significantly reduced atherosclerotic plaque area compared to vehicle control [1]. The protective effect was mechanistically linked to modulation of the Sirt1/NF-κB interaction, resulting in suppression of vascular inflammatory responses and reduced macrophage infiltration into atherosclerotic lesions [1]. Notably, evogliptin tartrate not only inhibited atherosclerotic lesion formation but also increased plaque stability by reducing vasoinflammation . While class-level inference suggests some DPP-4 inhibitors may confer cardiovascular benefits, this specific anti-atherosclerotic mechanism via Sirt1/NF-κB modulation has been experimentally validated for evogliptin in peer-reviewed studies [1].

Atherosclerosis Vascular Inflammation Cardiovascular Protection Preclinical Model Sirt1/NF-κB Pathway

Salt Form Advantage: (3'S)-Evogliptin L-tartrate Salt Provides Enhanced Aqueous Solubility and Physicochemical Stability

(3'S)-Evogliptin L-tartrate Salt (CAS 1222102-51-3; molecular formula C23H32F3N3O9; molecular weight 551.51) is the specific salt form utilized in the marketed pharmaceutical product Suganon®, with each tablet containing 6.869 mg evogliptin tartrate equivalent to 5 mg evogliptin free base [1]. According to technical supplier documentation, at equivalent molar concentrations, both the salt and free forms exhibit comparable biological activity; however, the tartrate salt form typically provides enhanced aqueous solubility and physicochemical stability compared to the free base . The compound is supplied as a white to off-white crystalline solid with high solubility in DMSO (100 mg/mL) and limited solubility in aqueous solutions (0.1-0.5 mg/mL in water) [2]. A stability-indicating high-performance thin-layer chromatography (HPTLC) method has been developed and validated specifically for evogliptin tartrate in bulk and tablet dosage forms, enabling rigorous quality control and analytical method validation for research applications [3].

Salt Selection Pharmaceutical Formulation Solubility Enhancement Stability Analytical Reference Standard

Optimal Research and Procurement Applications for (3'S)-Evogliptin L-tartrate Salt


In Vivo Pharmacodynamic Studies Requiring Sustained Once-Daily DPP-4 Inhibition

Investigators conducting chronic rodent or large animal studies of DPP-4 inhibition should prioritize (3'S)-Evogliptin L-tartrate Salt when the experimental design requires sustained target engagement (>80% DPP-4 inhibition over 24 hours) with once-daily dosing. The compound's extended half-life of 32.5-55 hours in humans and demonstrated pharmacodynamic durability in preclinical models eliminates the need for twice-daily administration, simplifying dosing protocols and reducing animal handling stress compared to shorter-acting comparators like vildagliptin [1][2]. The tartrate salt form's enhanced solubility facilitates preparation of oral gavage or drinking water formulations at doses ranging from 0.1-3 mg/kg in mice, with established dose-response relationships for plasma GLP-1 elevation and glucose lowering .

Cardiometabolic Research Investigating Atherosclerosis and Vascular Inflammation

For preclinical research programs examining the intersection of DPP-4 inhibition and cardiovascular pathology, evogliptin tartrate offers a mechanistically validated tool compound with demonstrated anti-atherosclerotic effects. Studies in ApoE-/- mice have established that evogliptin tartrate (37.5-150 mg/kg/day orally for 12 weeks) significantly reduces atherosclerotic plaque burden and increases plaque stability via Sirt1/NF-κB-mediated suppression of vascular inflammation and macrophage infiltration [3]. This validated cardiovascular-protective phenotype, which may not be uniformly present across all DPP-4 inhibitors, positions evogliptin as a strategic positive control or test article for studies of diabetic atherosclerosis, vascular calcification, and arterial inflammation [3][4].

Analytical Method Development and Quality Control Reference Standard

(3'S)-Evogliptin L-tartrate Salt (CAS 1222102-51-3) is the pharmaceutical-grade salt form used in the marketed product Suganon®, with defined physicochemical properties including molecular weight (551.51), crystalline solid appearance, and established solubility parameters [1]. A validated stability-indicating HPTLC method has been published specifically for evogliptin tartrate in bulk and tablet dosage forms, providing a reference analytical procedure for quality control laboratories [5]. Procurement of the specific L-tartrate salt rather than the free base ensures compatibility with pharmacopeial reference standards and facilitates method transfer, ANDA-related analytical method validation, and stability studies requiring the exact salt form present in the approved drug product.

Head-to-Head Comparator Studies of DPP-4 Inhibitor Efficacy and Safety

Evogliptin tartrate is an evidence-supported comparator for clinical or preclinical studies evaluating novel antidiabetic agents or comparing DPP-4 inhibitor class members. Multiple randomized controlled trials have established evogliptin 5 mg as non-inferior to sitagliptin 100 mg in HbA1c reduction, with mean differences of 0.06% (95% CI: -0.10 to 0.22) [6]. A meta-analysis of 845 subjects confirmed non-inferiority relative to both sitagliptin and linagliptin, with no significant difference in adverse events (risk ratio -0.006; 95% CI: -0.272 to 0.260) [7]. These established efficacy and safety benchmarks, combined with evogliptin's differentiated PK profile (long half-life enabling once-daily dosing) and high DPP-4 selectivity (~6,000-7,900-fold over DPP-8/9), make it a scientifically rigorous comparator for studies requiring a well-characterized DPP-4 inhibitor with published head-to-head clinical trial data [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3'S)-Evogliptin L-tartrate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.